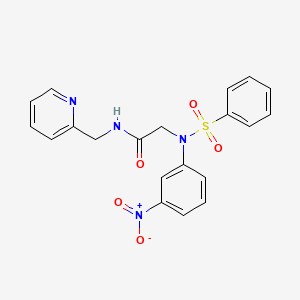![molecular formula C20H17FN2O3S B3460048 N-(4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3460048.png)
N-(4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
説明
N-(4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, commonly known as MPB-840, is a small molecule drug that has been extensively studied for its potential use as an anticancer agent. This compound belongs to the class of benzamides, which are known to have various biological activities, including anti-inflammatory, analgesic, and antitumor effects. MPB-840 has shown promising results in preclinical studies, and its mechanism of action involves the inhibition of a key enzyme involved in cancer cell proliferation.
作用機序
HDAC6 is a member of the histone deacetylase family of enzymes, which are involved in the regulation of gene expression. HDAC6 is known to play a critical role in cancer cell proliferation and survival by deacetylating various proteins involved in cell cycle progression and apoptosis. MPB-840 has been shown to inhibit HDAC6 activity by binding to a specific site on the enzyme, leading to the accumulation of acetylated proteins and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MPB-840 has been shown to have several biochemical and physiological effects in cancer cells. Preclinical studies have demonstrated that this compound induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of various genes involved in these processes. MPB-840 has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an antimetastatic agent. In addition, MPB-840 has been shown to sensitize cancer cells to other chemotherapy drugs, suggesting that it may have potential as a combination therapy agent.
実験室実験の利点と制限
MPB-840 has several advantages for lab experiments. First, this compound has been extensively studied in preclinical models, and its mechanism of action has been well characterized. Second, MPB-840 has been shown to have potent anticancer activity against various cancer cell lines, making it a promising candidate for further development. Third, the synthesis of MPB-840 is relatively straightforward and has been described in detail in several research articles. However, there are also some limitations to using MPB-840 in lab experiments. For example, the toxicity and pharmacokinetics of this compound have not been fully characterized, and further studies are needed to determine the optimal dosing and administration schedules.
将来の方向性
There are several future directions for the development of MPB-840. First, further preclinical studies are needed to determine the optimal dosing and administration schedules for this compound, as well as its toxicity and pharmacokinetic profiles. Second, clinical trials are needed to determine the safety and efficacy of MPB-840 in cancer patients. Third, the potential use of MPB-840 as a combination therapy agent with other chemotherapy drugs should be explored. Fourth, the potential use of MPB-840 as an antimetastatic agent should be further investigated. Finally, the potential use of MPB-840 in other disease indications, such as inflammatory diseases and neurodegenerative diseases, should be explored.
科学的研究の応用
MPB-840 has been extensively studied for its potential use as an anticancer agent. Preclinical studies have shown that this compound has potent antiproliferative effects against various cancer cell lines, including breast, prostate, and lung cancer cells. MPB-840 has also been shown to inhibit tumor growth in animal models of breast cancer and melanoma. The anticancer activity of MPB-840 is believed to be mediated through the inhibition of a key enzyme called histone deacetylase 6 (HDAC6), which is involved in cancer cell proliferation and survival.
特性
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-23(27(25,26)19-5-3-2-4-6-19)18-13-7-15(8-14-18)20(24)22-17-11-9-16(21)10-12-17/h2-14H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRUDTWNWBVHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3459970.png)


![N-benzyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B3460016.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3460018.png)


![4-[methyl(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B3460043.png)
![N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3460045.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide](/img/structure/B3460056.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B3460057.png)
![N-(4-{[(2,4,5-trichlorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3460059.png)
![methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B3460064.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-benzimidazole](/img/structure/B3460069.png)